molecular formula C18H19FN2O2S B3005725 N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide CAS No. 692738-34-4

N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide

Cat. No. B3005725
M. Wt: 346.42
InChI Key: JDIGPHCBSICQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide is a compound that belongs to a class of polyfunctionally substituted heterocyclic compounds. These compounds are characterized by the presence of a thiophene ring, which is a five-membered sulfur-containing heterocycle, and are known for their diverse biological activities. The compound is structurally related to derivatives of 2-amino-3-(N-cyclohexyl carboxamido)-4,5,6,7-tetrahydrobenzo(b)thiophene, which have been studied for their antimicrobial properties and potential activity on allosteric receptors .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of amines with various organic reagents to introduce the desired functional groups onto the thiophene core. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can lead to the formation of a cyanoacetamido moiety, which can then undergo further reactions to create a diverse array of heterocyclic derivatives . The synthesis procedures are often straightforward, involving one-pot reactions under mild conditions, which is advantageous for producing these compounds in good yields .

Molecular Structure Analysis

The molecular structure of N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide and its derivatives is crucial for their biological activity. Structural modifications, such as the introduction of a fluorine atom or the presence of a cyclohexyl group, can significantly influence the compound's interaction with biological targets. For example, the presence of bulky or hydrophobic substituents has been shown to enhance the activity of allosteric enhancers acting at the adenosine A1 receptor .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of reactive sites such as the cyanoacetamido moiety, which can participate in various reaction pathways, including dipolar cyclization and dinucleophilic-bielectrophilic attack . The thiophene ring itself can also undergo electrophilic substitution reactions, which can be utilized to introduce additional functional groups that may enhance the compound's biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide derivatives are not explicitly detailed in the provided papers. However, related compounds with similar structures have been reported to possess good solubility in polar aprotic solvents, which is beneficial for their application in biological assays . The introduction of fluorine atoms can also affect the compound's lipophilicity and metabolic stability, which are important factors in drug design.

Scientific Research Applications

Synthesis and Biological Activity

  • Derivatives of 2-amino-3-(N-cyclohexyl carboxamido)-4,5,6,7-tetrahydrobenzo(b)thiophine, related to N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide, have been prepared and evaluated for antimicrobial properties. These compounds have shown activity as allosteric receptor antimicrobial agents (Singh, 2011).

Radiolabeling and Biological Properties

  • Fluorinated derivatives of N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide have been synthesized, radiolabeled with fluorine-18, and their biological properties evaluated in rats. These studies are important for understanding receptor interactions (Lang et al., 1999).

Structural Characterization and Synthesis

  • Research on compounds structurally similar to N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide includes the study of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide. These studies contribute to the understanding of the synthesis, structural characterization, and potential mislabeling of research chemicals (McLaughlin et al., 2016).

Anticancer Research

  • Research into N-(ferrocenylmethyl)benzene-carboxamide derivatives, which are structurally related, has indicated potential anticancer activities. These studies help in the development of new anticancer drugs (Kelly et al., 2007).

Applications in Pharmaceutical Development

  • Compounds similar to N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide have been used in the synthesis of new antibiotic and antibacterial drugs. This showcases the pharmaceutical applications of such compounds (Ahmed, 2007).

properties

IUPAC Name

N-cyclohexyl-3-[(4-fluorobenzoyl)amino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2S/c19-13-8-6-12(7-9-13)17(22)21-15-10-11-24-16(15)18(23)20-14-4-2-1-3-5-14/h6-11,14H,1-5H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIGPHCBSICQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C=CS2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-3-[(4-fluorobenzoyl)amino]-2-thiophenecarboxamide

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